3-(2,6-Dimethylphenyl)propanoate
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Overview
Description
3-(2,6-Dimethylphenyl)propanoate is an organic compound that belongs to the class of esters. It is derived from the reaction between 2,6-dimethylphenol and propanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)propanoate typically involves the esterification of 2,6-dimethylphenol with propanoic acid. One common method includes the use of sodium hydride as a base and propanoyl chloride as the acylating agent. The reaction is carried out in anhydrous ether under controlled temperature conditions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar esterification reactions. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and other nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: 2,6-Dimethylbenzoic acid
Reduction: 3-(2,6-Dimethylphenyl)propanol
Substitution: Various substituted esters and alcohols
Scientific Research Applications
3-(2,6-Dimethylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s aromatic ring can also interact with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethylphenyl acetate
- 2,6-Dimethylphenyl butanoate
- 2,6-Dimethylphenyl benzoate
Comparison
3-(2,6-Dimethylphenyl)propanoate is unique due to its specific ester linkage and the presence of two methyl groups on the aromatic ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications compared to its analogs .
Properties
Molecular Formula |
C11H13O2- |
---|---|
Molecular Weight |
177.22 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)propanoate |
InChI |
InChI=1S/C11H14O2/c1-8-4-3-5-9(2)10(8)6-7-11(12)13/h3-5H,6-7H2,1-2H3,(H,12,13)/p-1 |
InChI Key |
CMUMYLYPFFNWNN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)[O-] |
Origin of Product |
United States |
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